6-Chloro-3-methylbenzofuran
Overview
Description
6-Chloro-3-methylbenzofuran is an organic compound with the molecular formula C9H7ClO. It belongs to the benzofuran family, which is characterized by a fused benzene and furan ring system.
Mechanism of Action
- The primary targets of 6-Chloro-3-methylbenzofuran are not explicitly documented in the literature I found. However, benzofuran compounds, in general, exhibit diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . Further research is needed to identify specific molecular targets for this compound.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylbenzofuran typically involves the chlorination of 3-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzofuran ring in the presence of a chlorinating agent such as thionyl chloride or sulfuryl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methylbenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzofurans .
Scientific Research Applications
6-Chloro-3-methylbenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzofuran: Lacks the chlorine substituent, leading to different reactivity and properties.
6-Chlorobenzofuran: Similar structure but without the methyl group, affecting its chemical behavior.
3-Chlorobenzofuran: Chlorine is positioned differently, resulting in distinct reactivity patterns.
Uniqueness
The combination of these substituents can enhance its biological activity and make it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
6-chloro-3-methyl-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJFWCVQJOZCDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576214 | |
Record name | 6-Chloro-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30343-35-2 | |
Record name | 6-Chloro-3-methyl-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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